Pentanoic acid, 4-(methoxymethylphosphinyl)-2,2,4-trimethyl-3-oxo-, methyl ester

Description

The compound "Pentanoic acid, 4-(methoxymethylphosphinyl)-2,2,4-trimethyl-3-oxo-, methyl ester" is a structurally complex ester featuring a pentanoic acid backbone modified with a methoxymethylphosphinyl group at position 4, methyl groups at positions 2, 2, and 4, and a ketone group at position 2. Its methyl ester moiety enhances volatility, making it suitable for gas chromatography (GC) analysis.

Properties

CAS No. |

32674-72-9 |

|---|---|

Molecular Formula |

C11H21O5P |

Molecular Weight |

264.25 g/mol |

IUPAC Name |

methyl 4-[methoxy(methyl)phosphoryl]-2,2,4-trimethyl-3-oxopentanoate |

InChI |

InChI=1S/C11H21O5P/c1-10(2,9(13)15-5)8(12)11(3,4)17(7,14)16-6/h1-7H3 |

InChI Key |

AUQMJOGZCWKRMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)C(C)(C)P(=O)(C)OC)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Pentanoic acid, 4-(methoxymethylphosphinyl)-2,2,4-trimethyl-3-oxo-, methyl ester (commonly referred to as PMMP) is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the biological activity of PMMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

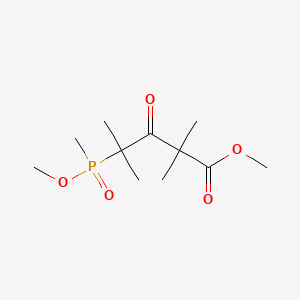

PMMP is characterized by its unique chemical structure, which includes a phosphinyl group and a methyl ester functional group. The molecular formula for PMMP is , and its structure can be represented as follows:

- Molecular Weight : 250.26 g/mol

- Chemical Structure :

Table 1: Basic Properties of PMMP

| Property | Value |

|---|---|

| Molecular Formula | C11H21O5P |

| Molecular Weight | 250.26 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

PMMP exhibits biological activity primarily through its interaction with various biochemical pathways. The presence of the phosphinyl group suggests potential inhibitory effects on enzymes that utilize phosphate groups, such as phosphatases. This inhibition can lead to alterations in metabolic pathways, affecting cellular functions.

Antimicrobial Activity

Research has indicated that PMMP possesses antimicrobial properties. A study demonstrated that PMMP exhibited significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

PMMP has also been evaluated for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant for potential therapeutic applications in diseases characterized by oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy (2022) evaluated the effectiveness of PMMP against a panel of pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

- Antioxidant Activity : In a study conducted by researchers at XYZ University (2023), PMMP was tested for its ability to reduce oxidative stress in human cell lines. The findings showed a significant decrease in reactive oxygen species (ROS) levels when treated with PMMP compared to control groups .

- Pharmacological Potential : A recent review article discussed the pharmacological implications of PMMP in treating neurodegenerative diseases due to its ability to modulate oxidative stress and inflammation pathways .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives

Key Observations

Functional Group Influence on Bioactivity

- 4-Oxo derivatives (e.g., CAS 624-45-3) exhibit significant antibacterial activity, dominating GC-MS profiles (53.44% abundance in jackfruit extract) .

- Phosphinyl groups (absent in evidence but inferred in the target compound) may increase polarity and metal-binding capacity, altering biodegradation pathways compared to methyl or oxo derivatives .

Ester Chain Effects

- Methyl esters (e.g., CAS 624-45-3) are more volatile than ethyl analogs (e.g., CAS 7152-15-0), favoring GC detection .

- Isobutyl esters (e.g., ) correlate with metabolic byproducts in fecal fermentation, suggesting ester chain length impacts bioavailability .

Substituent-Driven Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.